Samarium acetate
Description
Significance of Lanthanide Acetates in Contemporary Chemistry
Lanthanide acetates, including samarium acetate (B1210297), are significant in modern chemistry primarily for their role as precursors. They are frequently used to synthesize ultra-high purity compounds, catalysts, and various nanoscale materials. The thermal stability and solubility of lanthanide acetates make them suitable for producing a range of materials, from phosphors to ceramics. sigmaaldrich.commorressier.com In solution, they are excellent sources of lanthanide ions for applications such as water treatment, petrochemical cracking, and in the manufacturing of optical and laser materials. The ionic nature of the lanthanide-acetate bond allows for predictable chemical behavior, making these compounds model systems for studying electrostatic interactions in coordination chemistry. Furthermore, their reactivity allows for the synthesis of complex materials like mixed lanthanide molybdate (B1676688) phases, which are precursors for phosphors and other advanced materials. morressier.com
Historical Context of Samarium Acetate Research
The history of this compound is intrinsically linked to the discovery of its constituent element, samarium. French chemist Paul-Émile Lecoq de Boisbaudran first identified samarium in 1879 by isolating it from the mineral samarskite. wikipedia.org Following the isolation and characterization of rare-earth elements, research extended to their various salts. The synthesis of this compound is typically achieved through the reaction of samarium(III) oxide with acetic acid. wikipedia.orgcrystalls.info Early research focused on basic characterization and synthesis, such as preparing anhydrous lanthanide acetates through desolvation. Over time, investigations have evolved to explore its specific properties and applications, from its use in nuclear control rods to its catalytic activity. bjrs.org.brbyjus.com
Scope of Academic Inquiry into this compound Systems
Academic research into this compound is diverse, spanning multiple scientific disciplines. A significant area of study is its application in catalysis, particularly in organic synthesis and polymerization. samaterials.comvulcanchem.com For instance, it has been effectively used as an initiator in the ring-opening polymerization of lactones and cyclic carbonates to produce biodegradable polyesters. eurekaselect.comresearchgate.nettandfonline.com In materials science, this compound serves as a precursor for creating specialized glasses, phosphors, lasers, and thermoelectric devices. attelements.comottokemi.com It is also used to produce samarium-cobalt (B12055056) magnets, which are valued for their high resistance to demagnetization. attelements.comfishersci.no Furthermore, advanced analytical techniques are employed to study this compound and its derivatives. For example, X-ray Photoelectron Spectroscopy (XPS) has been used to characterize thin films of this compound, revealing details about its chemical composition and decomposition pathways. osti.govaip.org Researchers have also investigated its thermal properties using Thermogravimetric Analysis (TGA). bjrs.org.brmdpi.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H12O6Sm |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
acetic acid;samarium |
InChI |
InChI=1S/3C2H4O2.Sm/c3*1-2(3)4;/h3*1H3,(H,3,4); |
InChI Key |
DGVVPRHPLWDELQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Sm] |
Origin of Product |
United States |
Properties and Synthesis of Samarium Acetate
Samarium acetate (B1210297) is a crystalline solid, typically appearing as a pale yellow or off-white powder. wikipedia.orgsamaterials.com It is known to exist in various hydrated forms, with the trihydrate and tetrahydrate being common. wikipedia.orgcrystalls.info The compound is soluble in water and is hygroscopic, meaning it readily absorbs moisture from the air. attelements.comfishersci.com
The synthesis of samarium acetate is straightforward. A common laboratory method involves dissolving samarium(III) oxide in an aqueous solution of acetic acid. wikipedia.orgvulcanchem.com The resulting this compound can then be crystallized from the solution. For industrial-scale production of high-purity this compound, processes often start with rare-earth carbonates derived from minerals like monazite. researchgate.net These carbonates undergo separation and purification steps, such as ion-exchange chromatography, to yield high-purity samarium oxide, which is then dissolved in acetic acid to produce the final product. bjrs.org.brresearchgate.net
Below is a table summarizing some of the key physical and chemical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | Sm(CH₃COO)₃ (anhydrous) | crystalls.info |
| Molar Mass (anhydrous) | 327.49 g/mol | crystalls.infoottokemi.com |
| Molar Mass (trihydrate) | 381.536 g/mol | crystalls.info |
| Appearance | Pale yellow / off-white crystalline powder | wikipedia.orgsamaterials.com |
| Density (trihydrate) | 1.94 g/cm³ | crystalls.infosamaterials.com |
| Boiling Point | 300 °C (decomposes) | ottokemi.com |
| Solubility in Water (trihydrate) | Soluble (~15 g / 100 g water at 25°C) | crystalls.infoottokemi.com |
| Sensitivity | Hygroscopic | attelements.comfishersci.com |
Structural Elucidation and Coordination Chemistry of Samarium Acetate Complexes
Advanced Spectroscopic Characterization of Samarium Acetate (B1210297)
A multi-technique approach is essential for a comprehensive understanding of samarium acetate's structure and behavior. Each method provides a unique piece of the puzzle, from vibrational modes and crystal structures to surface composition and thermal stability.
Infrared (IR) spectroscopy is a powerful tool for probing the coordination environment of the acetate ligand to the samarium ion. The vibrational frequencies of the carboxylate group (COO⁻) are particularly sensitive to the nature of the metal-oxygen bond. srs.gov
The infrared spectra of hydrated samarium acetates show distinct patterns that can be used to classify them into different structural groups. srs.gov For instance, the spectrum of this compound tetrahydrate (Sm(CH₃COO)₃·4H₂O) is representative of the hydrated acetates from samarium through lutetium. srs.govresearchgate.net Key absorption bands in the IR spectrum of this compound are associated with the asymmetric and symmetric stretching vibrations of the carboxylate group. The separation between the asymmetric (νₐₛ) and symmetric (νₛ) COO⁻ stretching frequencies (Δν) provides insight into the coordination mode of the acetate ligand. redalyc.org A smaller Δν value is indicative of a bidentate chelating or bridging coordination, while a larger value suggests a monodentate interaction. In some samarium complexes, the Δν value suggests an ionic interaction between the samarium ion and the acetate group. redalyc.orgredalyc.org
Studies on various samarium complexes have identified characteristic IR bands. For example, in a series of samarium(III) complexes with amino acids and o-phenanthroline or bipyridyl, a band between 450 and 490 cm⁻¹ is indicative of the Sm-O bond. redalyc.orgepn.edu.ecresearchgate.netredalyc.org The coordination of the carboxylate group is confirmed by the presence of two bands between 1600-1700 cm⁻¹ and 1450-1550 cm⁻¹, corresponding to the asymmetric and symmetric vibrations of the COO⁻ group, respectively. redalyc.org
Table 1: Characteristic IR Frequencies for this compound and Related Complexes
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| Sm-O Stretching | 450 - 490 | redalyc.orgepn.edu.ecresearchgate.netredalyc.org |
| Asymmetric COO⁻ Stretching (νₐₛ) | 1550 - 1700 | srs.govredalyc.org |
The analysis of IR spectra, in conjunction with other techniques, is crucial for determining how the acetate ligand binds to the samarium center, which can range from simple ionic interactions to more complex bridging and chelating modes. srs.govredalyc.orgredalyc.org
X-ray diffraction (XRD) provides definitive information about the crystal structure of this compound compounds in the solid state. Both powder XRD and single-crystal X-ray crystallography have been employed to elucidate the atomic arrangement and coordination environments.
Powder XRD studies on hydrated lanthanide acetates have revealed the existence of three distinct crystal structures. srs.gov this compound tetrahydrate (SmAc₃·4H₂O) exhibits a structure designated as "Structure C," which is also adopted by the hydrated acetates of subsequent lanthanides up to lutetium. srs.gov The diffraction pattern for anhydrous this compound has been interpreted as a mixture of two different structures (Structures I and II), indicating the complexity and potential for polymorphism in these systems. srs.gov The crystallinity of anhydrous lanthanide acetates is often poor, resulting in weak diffraction patterns. srs.gov
Single-crystal X-ray crystallography offers a more detailed view of the molecular structure. In a heterobimetallic samarium(III)-silver(I) complex, the Sm(III) ion is eight-coordinated. iucr.org Its coordination sphere is comprised of four oxygen atoms from four different isonicotinate (B8489971) ligands, three oxygen atoms from two different acetate ligands, and one oxygen atom from a water molecule, resulting in a bicapped trigonal prismatic geometry. iucr.org In another example, a binuclear samarium(III) complex with a tridentate Schiff base ligand, each nine-coordinated Sm(III) ion is bound to the tridentate ligand, a bidentate chelating acetate, two bridging acetate ions, and two water molecules, forming a distorted tricapped prism geometry. scielo.org.za
These studies highlight the versatility of the samarium ion in accommodating various coordination numbers, commonly 8 or 9, and the ability of the acetate ligand to adopt different coordination modes to facilitate the formation of diverse and complex structures, including dimers and three-dimensional networks. iucr.orgscielo.org.za
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a material. This is particularly useful for analyzing thin films of this compound.
Studies on this compound thin films electrodeposited on stainless steel substrates have utilized XPS to characterize the as-deposited and annealed films. aip.orgosti.govresearchgate.netosti.govornl.gov The survey scans of these films show the presence of samarium, carbon, and oxygen, along with elements from the substrate like iron and chromium. aip.orgresearchgate.net High-resolution scans of the Sm 3d, C 1s, and O 1s regions provide detailed information about the chemical environment. aip.orgresearchgate.net
A key application of XPS in this context is to monitor the chemical transformations of the film upon heating. It has been demonstrated that heating a this compound thin film in air leads to its decomposition, forming samarium oxide (Sm₂O₃). aip.orgosti.govresearchgate.net This transformation is clearly observed in the changes in the Sm 3d, C 1s, and O 1s spectra. The binding energies of these core levels are sensitive to the oxidation state and local chemical environment of the samarium atoms. For instance, the Sm 3d spectrum can be used to confirm the +3 oxidation state of samarium in the acetate complex.
Table 2: Key XPS Observations for this compound Thin Films
| Sample Condition | Key Findings from XPS | Reference |
|---|---|---|
| As-deposited | Presence of Sm, C, O consistent with this compound. | aip.orgresearchgate.net |
These XPS studies are crucial for applications where this compound is used as a precursor for the formation of samarium oxide thin films, providing a method to verify the composition and purity of the resulting layer.
Thermal analysis techniques, such as thermogravimetry (TG) and differential thermogravimetry (DTG), are essential for understanding the thermal stability and decomposition behavior of this compound. These methods measure the change in mass of a sample as a function of temperature.
The thermal decomposition of this compound hydrate (B1144303), Sm(CH₃COO)₃·4H₂O, proceeds in several distinct stages. researchgate.netrsc.orgakjournals.com The initial stages involve dehydration, where the water molecules are lost. For Sm(CH₃COO)₃·4H₂O, this occurs in multiple steps. rsc.org Following dehydration, the anhydrous acetate decomposes. rsc.org The decomposition pathway can be complex, often involving the formation of intermediate species such as samarium oxyacetate (SmO(CH₃COO)) and samarium oxycarbonate (Sm₂O₂(CO₃)). rsc.org The final decomposition product at high temperatures (around 675°C) is samarium oxide (Sm₂O₃). rsc.org
The decomposition process can be summarized as follows: Sm(CH₃COO)₃·nH₂O → Sm(CH₃COO)₃ → Intermediates (e.g., SmO(CH₃COO), Sm₂O₂(CO₃)) → Sm₂O₃
The exact temperatures and intermediates can vary depending on the experimental conditions, such as the heating rate and atmosphere. rsc.orgakjournals.com For example, the decomposition of this compound has been shown to proceed via the formation of samarium dioxycarbonate as an intermediate before the final oxide is formed. rsc.org The study of the thermal decomposition of various samarium carboxylates has also shown that the particle size of the resulting samarium sesquioxide decreases as the number of carbon atoms in the carboxylate ligand increases. akjournals.com
Table 3: Thermal Decomposition Stages of this compound Hydrate
| Temperature Range (°C) | Process | Product | Reference |
|---|---|---|---|
| ~125 - 170 | Dehydration | Anhydrous this compound | rsc.org |
| ~350 | Initial Decomposition | Samarium Oxyacetate | rsc.org |
| ~450 | Further Decomposition | Samarium Oxycarbonate | rsc.org |
These thermal analysis studies are critical for determining the temperature stability of this compound and for the controlled synthesis of samarium oxide with desired properties. rsc.orgakjournals.com
UV-Vis spectroscopy probes the electronic transitions within a molecule or ion. For samarium(III) complexes, the spectra are characterized by sharp, relatively weak absorption bands in the visible and near-infrared regions, which arise from f-f electronic transitions. rsc.orgchemrxiv.org These transitions are Laporte-forbidden, meaning they are formally forbidden by quantum mechanical selection rules, which accounts for their low intensity.
The positions of these f-f transition bands are only slightly affected by the ligand environment, but subtle shifts can provide information about the coordination sphere of the Sm(III) ion. epn.edu.ec In addition to the f-f transitions, more intense bands may be observed in the ultraviolet region, which are typically due to ligand-centered π→π* or n→π* transitions, or ligand-to-metal charge transfer (LMCT) bands. epn.edu.ecrsc.org For example, in samarium(III) complexes with ligands like o-phenanthroline or bipyridyl, intense ligand-centered absorptions are observed. epn.edu.ecrsc.org A strong absorption near 190 nm in some samarium complexes has been attributed to a high-energy Sm-O bond. redalyc.orgresearchgate.netredalyc.org
The luminescence spectra of samarium(III) complexes are also of great interest. Upon excitation, typically via energy transfer from a coordinated ligand (the "antenna effect"), the Sm(III) ion can emit light at specific wavelengths. The characteristic emission bands of Sm(III) correspond to transitions from the excited ⁴G₅/₂ level to lower-lying ⁶H₋ levels (where J = 5/2, 7/2, 9/2, 11/2). rsc.orgx-mol.net
Table 4: Characteristic Electronic Transitions in Samarium(III) Complexes
| Transition Type | Region | Characteristics | Reference |
|---|---|---|---|
| f-f transitions | Visible/Near-IR | Sharp, weak absorption/emission bands | rsc.orgchemrxiv.org |
| Ligand-centered (π→π, n→π) | UV | Intense absorption bands | epn.edu.ecrsc.org |
| Sm-O bond | UV | Strong absorption near 190 nm | redalyc.orgresearchgate.netredalyc.org |
UV-Vis and luminescence spectroscopy are therefore valuable tools for confirming the presence of the Sm(III) ion, studying the electronic properties of the ligands, and investigating the photophysical properties of this compound complexes.
Thermal Analysis (TG/DTG) of this compound Decomposition Pathways
Coordination Modes of Acetate Ligands in Samarium(III) Complexes
The acetate ligand (CH₃COO⁻) is a versatile ligand that can coordinate to metal ions in several different ways. In samarium(III) complexes, the acetate ligand exhibits a rich coordination chemistry, adopting various modes to satisfy the coordination requirements of the relatively large Sm(III) ion.
Common coordination modes of the acetate ligand observed in samarium(III) complexes include:
Bidentate Chelating: In this mode, both oxygen atoms of the carboxylate group bind to the same samarium ion, forming a four-membered chelate ring. This is a common coordination mode and has been confirmed by single-crystal X-ray diffraction in several samarium complexes. scielo.org.za
Bidentate Bridging: The acetate ligand can bridge two different samarium ions, with each oxygen atom coordinating to a separate metal center. This mode leads to the formation of polynuclear or polymeric structures. Bridging acetate ligands are a key feature in many binuclear and polynuclear this compound complexes. scielo.org.za
Tridentate Bridging: In some cases, the acetate ligand can act as a tridentate ligand, bridging metal centers in a more complex fashion. For instance, in a samarium(III)-silver(I) heterobimetallic complex, the acetate ligand adopts a chelating mode to the Sm(III) ion and also bridges to an Ag(I) ion. iucr.org In another structure, one oxygen atom of the acetate chelates the samarium ion while the other oxygen atom bridges to two other samarium ions.
Ionic: The interaction between the acetate group and the samarium ion can also be primarily electrostatic, or ionic, with no significant covalent character. This is often inferred from spectroscopic data, such as a large separation between the asymmetric and symmetric carboxylate stretching frequencies in the IR spectrum. redalyc.orgredalyc.org
The specific coordination mode adopted by the acetate ligand is influenced by several factors, including the steric and electronic properties of other ligands present in the coordination sphere, the counter-ions, and the crystallization conditions. The flexibility of the acetate ligand allows for the formation of a wide variety of structures, from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers. iucr.orgoup.com The presence of multiple coordination modes within the same complex is also common, as seen in binuclear complexes where both chelating and bridging acetate ligands are present. scielo.org.za
Table 5: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Samarium(III) acetate |
| This compound tetrahydrate |
| Samarium oxide |
| Samarium oxyacetate |
| Samarium oxycarbonate |
| Samarium(III)-silver(I) complex |
| Samarium(III) complex with tridentate Schiff base ligand |
| Samarium chloride |
| Samarium(III) complexes with amino acids |
| o-phenanthroline |
| bipyridyl |
Bridging and Chelating Interactions
Beyond simple monodentate and bidentate coordination to a single metal ion, acetate ligands are well-known for their ability to bridge two or more metal centers. This bridging behavior is crucial in the formation of polynuclear and polymeric structures. Acetate can bridge two samarium ions in a syn-syn, syn-anti, or anti-anti conformation. Furthermore, acetate can exhibit a chelating-bridging mode, where it chelates to one samarium ion while also bridging to another. For instance, in binuclear this compound complexes, two samarium atoms are linked by two tridentate chelate-bridging acetato groups. researchgate.net This versatility in coordination allows for the construction of intricate molecular architectures with diverse properties. mdpi.com
Heterobimetallic and Multimetallic this compound Architectures
The coordination chemistry of this compound extends to the formation of complex structures involving other metal ions, leading to heterobimetallic and multimetallic frameworks with unique structural and physical properties.
Formation of Three-Dimensional Network Structures
The bridging capabilities of both the acetate and other co-ligands, such as isonicotinate, are instrumental in the formation of extended three-dimensional (3D) networks. In the aforementioned samarium(III)-silver(I) complex, the isonicotinate ligands act as bridging ligands, creating a robust 3D framework. nih.goviucr.org The coordination units are further linked by these bridging ligands, resulting in a complex and fascinating topology. iucr.org Such 3D networks are of significant interest for their potential applications in areas like catalysis and materials science. iucr.org
Influence of Co-ligands on this compound Coordination Spheres
The introduction of co-ligands into this compound systems dramatically influences the coordination environment of the samarium(III) ion, leading to new structural motifs and modified properties. Amino acids, with their dual functional groups (amine and carboxylic acid), are particularly effective co-ligands.
Amino Acid-Samarium(III) Acetate Complexes (e.g., L-aspartic acid, L-glutamic acid, glycine)
The synthesis of samarium(III) complexes with amino acids such as L-aspartic acid, L-glutamic acid, and glycine (B1666218) has been a subject of study. researchgate.netredalyc.org In these complexes, the amino acid can coordinate to the samarium ion through the carboxylate oxygen atoms, and sometimes through the amine nitrogen, although the oxophilic nature of samarium favors coordination with oxygen. researchgate.net The presence of these amino acid co-ligands, often in conjunction with other ligands like 2,2'-bipyridine, results in complexes with specific stoichiometries and geometries. redalyc.orgresearchgate.net For example, complexes with the general formula Sm(bipy)(L)₃, where L is an amino acid, have been synthesized and characterized. researchgate.netresearchgate.net The structure of the amino acid has a notable influence on the properties of the resulting complex. researchgate.net
Table 1: Investigated Samarium(III)-Amino Acid Complexes
| Amino Acid Co-ligand | Other Ligands | Reference |
|---|---|---|
| L-aspartic acid | 2,2'-bipyridine | researchgate.netresearchgate.net |
| L-glutamic acid | 2,2'-bipyridine | researchgate.netresearchgate.net |
| Glycine | 2,2'-bipyridine | researchgate.netresearchgate.net |
Advanced Analytical Characterization
Spectroscopic and Thermal Analysis
Techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) are used to confirm the structure of samarium acetate and the polymers derived from it. eurekaselect.combjrs.org.br Thermal analysis methods, including Thermogravimetric Analysis (TGA), provide information on the thermal stability of the compound and its decomposition patterns, which is critical for its use as a precursor in high-temperature synthesis processes. bjrs.org.brmdpi.com For instance, TGA can show the loss of water molecules from hydrated forms and the eventual decomposition to samarium oxide. bjrs.org.br
Precursor to Samarium-Doped Catalysts for Environmental and Industrial Applications
Sm-doped Manganese-based Catalysts for NO Decomposition
Surface and Compositional Analysis
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to analyze the elemental composition and chemical state of this compound thin films. osti.govaip.org Studies using XPS have been conducted on electrodeposited this compound films to understand their composition and how they transform upon heating. osti.govaip.org For example, XPS analysis can confirm the presence of samarium, carbon, and oxygen in the expected acetate form and can track its decomposition to samarium oxide (Sm₂O₃) at elevated temperatures. osti.govaip.org X-ray Diffraction (XRD) is another crucial technique used to determine the crystal structure of the synthesized this compound and the resulting materials like samarium oxide, confirming their phase and crystallinity. bjrs.org.brmdpi.com
Compound Index
The following table lists the chemical compounds mentioned in this article.
Preparation Routes of Samarium(III) Acetate and its Hydrates
The production of samarium(III) acetate, often in its hydrated forms, is a fundamental step for its subsequent use. The choice of synthetic route can significantly influence the purity, hydration state, and crystalline structure of the final product.
Dissolution of Samarium(III) Oxide in Acetic Acid Solutions
A common and straightforward method for preparing samarium(III) acetate is the reaction of samarium(III) oxide (Sm₂O₃) with acetic acid (CH₃COOH). wikipedia.orgcrystalls.info This method is effective for producing various hydrated forms of this compound.
The general chemical equation for this reaction is:
Sm₂O₃ + 6CH₃COOH → 2Sm(CH₃COO)₃ + 3H₂O crystalls.info
A typical procedure involves dissolving samarium(III) oxide in a 50% aqueous solution of acetic acid. wikipedia.orgchembk.com The mixture is heated to facilitate the dissolution of the oxide. chembk.com After the reaction is complete and any insoluble materials are filtered out, the resulting clear solution is concentrated by heating, often in a water bath at around 75°C, to evaporate excess water and induce crystallization. chembk.com The crystals are then collected and dried, commonly in a vacuum desiccator containing a drying agent like sodium hydroxide (B78521) or magnesium perchlorate, to yield this compound tetrahydrate (Sm(CH₃COO)₃·4H₂O). wikipedia.orgchembk.com The tetrahydrate is a common crystalline form obtained through this process. researchgate.net
The properties of different hydrated forms of this compound are summarized in the table below.
| Property | Anhydrous | Tetrahydrate |
| Molecular Formula | C₆H₉O₆Sm | C₆H₁₇O₁₀Sm |
| Molecular Weight ( g/mol ) | 327.48 | 435.56 |
| Appearance | Pale yellow powder | Off-white powder |
| Density (g/cm³) | 1.94 | - |
| Crystal System | - | Monoclinic |
Table 1: Comparative Properties of this compound and its Tetrahydrate form. wikipedia.orgvulcanchem.com
Ion Exchange Chromatography for High Purity Precursor Production
For applications demanding high purity, such as in the nuclear industry or for the synthesis of advanced optical materials, ion exchange chromatography is a crucial technique for purifying samarium. researchgate.netbjrs.org.brbjrs.org.br This method is particularly effective for separating samarium from other rare earth elements (REEs) that often occur together in nature. researchgate.netresearchgate.net
The process typically starts with a mixed rare earth carbonate raw material, which is a product of the chemical treatment of minerals like monazite. researchgate.netbjrs.org.brbjrs.org.br This raw material is dissolved, and the resulting solution is subjected to ion exchange chromatography. A strong cationic resin is commonly used to fractionate the REEs. researchgate.netbjrs.org.brbjrs.org.br
In a specific application, an ammonium (B1175870) salt of ethylenediaminetetraacetic acid (EDTA) solution at a controlled pH is used as an eluent. researchgate.netbjrs.org.brbjrs.org.br Under these conditions, a samarium-EDTA complex is formed and eluted from the column. This process can yield samarium oxide with a purity of 99.9% and a recovery yield of 60% or greater. researchgate.netbjrs.org.br The purified samarium-EDTA complex is then converted to samarium oxide. This high-purity oxide subsequently serves as the starting material for the synthesis of this compound by dissolving it in acetic acid, as described in the previous section. researchgate.netbjrs.org.brbjrs.org.br This multi-step process ensures the final this compound product is of the required high purity for specialized applications.
Crystallization of Mixed Anion this compound Complexes
The coordination chemistry of samarium allows for the formation of mixed-anion complexes, where acetate ions and other anions are simultaneously coordinated to the samarium(III) center. These complexes can exhibit unique crystal structures and properties.
Research has shown that it is possible to crystallize mixed anion acetate complexes from solutions containing samarium salts and acetic acid. For instance, single crystals of samarium(III) acetate-chloride hydrates can be obtained from aqueous acetic acid solutions.
Two notable examples of such complexes are:
[Sm(CH₃COO)(H₂O)₆]Cl₂·H₂O : This complex crystallizes from a solution of samarium(III) chloride hexahydrate (SmCl₃·6H₂O) in aqueous acetic acid upon slow isothermal evaporation at room temperature. wikipedia.org It features a triclinic crystal system and contains centrosymmetric dimers where the samarium ion is nine-coordinate, bonded to six water molecules and a tridentate bridging acetate anion.
[Sm(CH₃COO)₂(H₂O)₃]Cl : This complex is formed when samarium oxychloride (SmOCl) is used as the starting material in an acetic acid solution. wikipedia.org It crystallizes in the monoclinic system and forms one-dimensional infinite chains. In this structure, the samarium ion is also nine-coordinate, bonded to three water molecules and two tridentate bridging acetate ligands.
The formation of these mixed-anion complexes highlights the versatility of samarium's coordination sphere and the potential to create novel materials with tailored structures by carefully selecting the starting materials and crystallization conditions. vulcanchem.com
Synthesis of this compound Precursors for Nanomaterials
This compound is a valuable precursor for the synthesis of a variety of nanomaterials, including oxides, doped materials, and complex structures. The properties of the resulting nanomaterials are highly dependent on the synthesis method and the nature of the precursor.
Sol-Gel and Hydrothermal Approaches
Sol-gel and hydrothermal methods are widely employed for the synthesis of nanomaterials from this compound precursors due to their ability to control particle size, morphology, and crystallinity at relatively low temperatures. researchgate.netulaval.canih.gov
The sol-gel process involves the transition of a solution (sol) into a gel-like solid network. nih.govresearchgate.net In a typical synthesis of samarium-doped nanomaterials, this compound can be used as the dopant precursor alongside a primary metal precursor. For example, in the preparation of samarium-doped zinc oxide (ZnO) thin films, zinc acetate and samarium nitrate (B79036) are dissolved in a solvent like methanol (B129727) at room temperature to form a stable and transparent solution without the need for catalysts or stabilizers. researchgate.net This solution is then used to create thin films, which upon annealing, yield nanostructured materials. researchgate.net Similarly, samarium-doped borosilicate glasses can be prepared via a sol-gel route, resulting in amorphous glasses with embedded Sm₂O₃ nanoparticles. researchgate.net
The hydrothermal method involves carrying out a chemical reaction in an aqueous solution above ambient temperature and pressure. ulaval.canih.gov This technique is advantageous for producing crystalline nanomaterials. For instance, samarium-doped ceria (SmₓCe₁₋ₓO₂₋δ) nanorods with high surface area have been synthesized using a hydrothermal method, which leads to enhanced properties for applications like solid oxide fuel cells. d-nb.info Another approach involves a two-phase hydrothermal synthesis where a samarium precursor is transferred across a water-solvent interface, allowing for the formation of nanoparticles and nanorods at low temperatures (around 200°C). ulaval.ca
Precursor Design for Controlled Morphologies in Material Synthesis
The choice and design of the precursor are critical in controlling the morphology (shape and size) of the final nanomaterial. d-nb.infoosti.gov The decomposition pathway of the precursor significantly influences the nucleation and growth of the nanoparticles. d-nb.infoosti.govresearchgate.net
Studies have shown that traditional precursors like this compound and samarium nitrate have complex, multi-step decomposition profiles. d-nb.infoosti.gov This can lead to a sol-gel polymerization nucleation mechanism that results in the formation of nanoparticles with irregular morphologies. d-nb.info
In contrast, non-traditional precursors, such as samarium tri(methylsilyl)amide (Sm-TMSA), exhibit a rapid, single-step decomposition. d-nb.infoosti.govresearchgate.net This type of decomposition is more aligned with LaMer's classical nucleation theory, which describes the formation of monodisperse nanoparticles through a burst of nucleation followed by controlled growth. osti.gov As a result, the use of precursors like Sm-TMSA can lead to the synthesis of highly uniform, spherical nanoparticles. d-nb.infoosti.govresearchgate.net
By carefully selecting the precursor and the synthesis conditions (e.g., temperature, reaction time, and solvent), it is possible to tailor the morphology of the resulting nanomaterials. For example, in the microwave-assisted solid-state synthesis of samarium-doped ceria, using acetate precursors resulted in irregularly shaped particles, whereas TMSA precursors yielded spherical nanoparticles. d-nb.inforesearchgate.net This demonstrates the profound impact of precursor design on the final material properties.
Advanced Materials Science Applications Derived from Samarium Acetate Precursors
Thin Film Fabrication via Electrodeposition and Molecular Plating
The creation of thin films from samarium acetate (B1210297) precursors is a significant area of research, with electrodeposition and molecular plating being key techniques. These methods allow for the controlled deposition of samarium-containing layers onto various substrates, which can then be further processed for specific applications.
The electrodeposition of samarium often utilizes samarium acetate in various electrolyte solutions to facilitate the formation of a thin film on a substrate. aip.org An aqueous ammonium (B1175870) acetate electrolyte system is commonly employed for this purpose. osti.govtamu.edu Studies have shown that this method can achieve an average deposition yield of over 87%. tamu.edu The process involves the electrochemical deposition of a samarium-containing species from the electrolyte onto a cathode, which is typically a stainless steel substrate. osti.gov The resulting as-deposited film is often composed of this compound. aip.org
The use of organic electrolytes, such as N,N-dimethylformamide (DMF), has also been investigated as an alternative to aqueous solutions. osti.govresearchgate.net Molecular plating from DMF solutions has been explored for producing high-quality lanthanide thin films. osti.gov Research indicates that the surface roughness of the deposition substrate can influence the morphology of the resulting thin film when using DMF. osti.gov X-ray photoelectron spectroscopy (XPS) analysis of films deposited from DMF reveals the presence of samarium, carbon, and oxygen. osti.govresearchgate.net
The choice of electrolyte and deposition parameters plays a critical role in the characteristics of the deposited film. For instance, in aqueous ammonium acetate systems, the pH of the solution can affect the deposition process, with optimal results often observed in mildly acidic conditions (pH 3-5). osti.govornl.gov The concentration of the electrolyte and the applied current or voltage are also key parameters that are optimized to control the uniformity, adherence, and yield of the deposition. osti.gov
Table 1: Comparison of Electrolytes for this compound Thin Film Deposition
| Electrolyte System | Key Characteristics | Deposition Method | Typical Substrate | Resulting Film Composition (As-Deposited) |
|---|---|---|---|---|
| Aqueous Ammonium Acetate | High deposition yields, well-established process. osti.govtamu.edu | Electrodeposition, Molecular Plating | Stainless Steel | This compound aip.org |
| N,N-dimethylformamide (DMF) | Can produce high-quality films, morphology influenced by substrate roughness. osti.gov | Molecular Plating | Stainless Steel | Samarium, Carbon, Oxygen containing species osti.gov |
Following deposition, the this compound thin films are often subjected to a thermal decomposition process to convert them into samarium oxide (Sm₂O₃). aip.org This is a critical step for many applications where the oxide form of the material is desired. The conversion is typically achieved by heating the as-deposited film in an air atmosphere. aip.orgosti.gov
Research has demonstrated that heating the this compound film to temperatures around 700°C leads to its decomposition into samarium oxide. aip.orgosti.govresearchgate.net The process involves the breakdown of the acetate compound, resulting in the formation of the more stable oxide. rsc.org The thermal decomposition process can be monitored using techniques like thermogravimetry (TG) and differential thermal analysis (DTA), which reveal the temperature ranges at which dehydration and decomposition occur. rsc.org Studies on this compound hydrate (B1144303) show that dehydration happens in steps, followed by the decomposition of the anhydrous acetate to form intermediate species before finally yielding samarium oxide at higher temperatures. rsc.org For instance, one study identified the formation of SmO(CH₃CO₂) and Sm₂O₂(CO₃) as intermediates before the final conversion to Sm₂O₃ at 675°C. rsc.org
The heating rate and atmosphere (oxidizing or reducing) during the thermal treatment can also be varied to control the properties of the final samarium oxide film. tamu.edu The final product, Sm₂O₃, at 800°C has been shown to be a crystalline and porous material. rsc.org
The ability to control the morphology and composition of thin films grown from this compound precursors is essential for tailoring their properties for specific applications. Several factors influence these characteristics, including the deposition technique, the electrolyte used, and post-deposition treatments.
In electrodeposition from aqueous ammonium acetate, the resulting film often exhibits a "cracked, mud-caked" appearance, which is characteristic of the molecular plating technique. osti.gov The morphology of films produced from N,N-dimethylformamide (DMF) has been noted to be influenced by the surface finish of the substrate, with different morphologies observed on mirror-like versus brushed finishes. osti.gov
The composition of the as-deposited film is primarily this compound when using an ammonium acetate electrolyte. aip.org However, co-deposition of carbon from the acetate can occur, which may affect the film's properties. ornl.gov The use of DMF as a solvent can also lead to the incorporation of carbon and oxygen containing species from the solvent or its degradation products. osti.gov
Post-deposition annealing not only converts the acetate to oxide but can also influence the film's morphology and crystallinity. tamu.eduresearchgate.net By carefully controlling the growth parameters, it is possible to create high-quality epitaxial samaria (SmOₓ) thin films. researchgate.net For instance, reactive physical vapor deposition of samarium in an oxygen background, followed by annealing, can produce well-defined, multilayer islands. researchgate.net Furthermore, doping the precursor solution, for example with silver or other elements, can be used to modify the composition and properties of the final film for specific applications like bioactive glass coatings. nih.gov
Thermal Decomposition of this compound Thin Films to Samarium Oxide
Precursors for Functional Materials Synthesis
This compound is a valuable precursor for the synthesis of a range of functional materials, leveraging the unique optical and electronic properties of the samarium ion. Its use extends to the fabrication of materials for optical, laser, and thermoelectric applications.
This compound serves as a starting material for creating optical and laser materials. ottokemi.comthermofisher.commyfisherstore.com The samarium ion (Sm³⁺) exhibits characteristic sharp emission lines, which are beneficial for laser applications. samaterials.com Samarium compounds are used in glass and lasers, where the element's specific energy level transitions are exploited. ottokemi.comthermofisher.commyfisherstore.com
One method to incorporate samarium into these materials is through the sol-gel process. For example, this compound can be used as a precursor to dope (B7801613) lead zirconate titanate (PZT) thin films. aip.org In this process, this compound hydrate is dissolved with other metal precursors in a solvent like 2-methoxyethanol (B45455) to create a sol that is then deposited and heat-treated to form the final doped film. aip.org The introduction of samarium can significantly influence the crystal structure and properties of the host material. For instance, Sm-doped PZT films have shown enhanced piezoelectric properties. aip.org
Samarium is also used as a dopant in other optical materials, such as bioactive glasses, where it can enhance properties like bioactivity and may also impart specific optical characteristics. nih.gov The precursor, in this case often a nitrate (B79036) or acetate, is incorporated into the glass matrix during its synthesis. nih.gov
This compound is a key precursor in the development of phosphors and thermoelectric materials. ottokemi.comthermofisher.commyfisherstore.com In phosphors, the luminescent properties of the samarium ion are utilized. Samarium-doped materials can be excited to produce light of specific colors, making them useful in applications like fluorescent lamps and displays. samaterials.com The acetate precursor provides a convenient and soluble source of samarium for incorporation into various host lattices during phosphor synthesis.
In the realm of thermoelectric devices, samarium compounds are being explored for their potential to convert heat energy into electrical energy and vice versa. ottokemi.comthermofisher.com this compound can be used to synthesize samarium-containing materials that are then evaluated for their thermoelectric properties. For example, samarium-doped ceria nanoparticles, which have applications in solid oxide fuel cells (a type of thermoelectric device), can be synthesized from this compound precursors. d-nb.info Microwave-assisted solid-state synthesis is one method used to decompose the acetate precursor and form the desired doped oxide nanoparticles. d-nb.info The choice of precursor can impact the morphology and properties of the final thermoelectric material. d-nb.info
Synthesis of Nanoscale Materials (nanoparticles, nanopowders)
This compound is a widely utilized precursor for the synthesis of samarium oxide (Sm₂O₃) and other samarium-based nanoscale materials, including nanoparticles, nanopowders, nanorods, and nanoplates. The thermal decomposition of this compound is a common route to produce Sm₂O₃. rsc.org Heating this compound leads to its decomposition, ultimately yielding samarium oxide, a process that can be controlled to produce materials with desired characteristics. researchgate.netaip.org
Several synthesis methods leverage this compound to control the morphology and size of the resulting nanomaterials.
Thermal Decomposition: The thermal decomposition of samarium(III) acetate hydrate is a straightforward method to produce samarium oxide. The process involves multiple stages: dehydration, decomposition of the anhydrous acetate to an oxycarbonate intermediate (Sm₂O₂(CO₃)), and finally, the formation of crystalline Sm₂O₃ at higher temperatures (around 675°C). rsc.org One study detailed the thermal decomposition of this compound, which proceeds through intermediates like Sm(OH)(CH₃CO₂)₂ and SmO(CH₃CO₂), eventually forming Sm₂O₃. rsc.org Another investigation showed that the average particle size of the resulting Sm₂O₃ can be influenced by the carboxylate precursor, with acetate yielding larger particles compared to other carboxylates like benzoate (B1203000) or abietate. akjournals.com
Microwave-Assisted Synthesis (MWI): The MWI method offers a rapid and efficient route to synthesize uniform rare earth oxide nanostructures. acs.org By using this compound in the presence of capping ligands like oleic acid and oleylamine (B85491), researchers can control the shape of the Sm₂O₃ nanocrystals. acs.org The mole ratios of the reactants are critical in directing the self-assembly process, leading to the formation of either nanorods or nanoplates. acs.org For instance, specific ratios of metal acetate to oleic acid and oleylamine have been shown to predominantly produce nanorods or square nanoplates. acs.org
Solvo-hydrothermal and Two-Phase Approaches: These methods involve dissolving a samarium precursor, sometimes derived from bulk Sm₂O₃ powders, and then inducing nanocrystal formation in a multiphase system. By adjusting experimental factors such as temperature and the concentration of capping agents, different morphologies like nanoparticles and nanorods can be achieved. Research has shown that at lower temperatures (e.g., 120-140°C), nanoparticles are the primary product, while at higher temperatures (e.g., >160°C), these nanoparticles can rearrange through an "oriented attachment" process to form nanorods.
The table below summarizes various synthesis methods for samarium oxide nanomaterials using this compound as a precursor.
| Synthesis Method | Precursors | Key Parameters/Reagents | Resulting Nanomaterial | Reference |
| Thermal Decomposition | Samarium(III) acetate hydrate | Heating up to 800°C | Crystalline, porous Sm₂O₃ | rsc.org |
| Thermal Decomposition | Samarium(III) acetate | Heating to 700°C in air | Sm₂O₃ thin film | researchgate.netaip.org |
| Microwave-Assisted (MWI) | This compound, oleic acid, oleylamine | Mole ratio of reactants, microwave irradiation | Sm₂O₃ nanorods and nanoplates | acs.org |
| Thermal Decomposition | Samarium(III) acetate hydrate | Heating at 240°C | Sm₂O₃ nanowires and nanoplates | iitm.ac.in |
Applications in Advanced Electronics and Magnetic Materials (as precursors)
This compound is a key starting material for producing advanced electronic and magnetic components, primarily through its conversion to samarium-containing alloys and oxides. samaterials.comsamaterials.com
Magnetic Materials: The most significant application in this domain is the synthesis of samarium-cobalt (B12055056) (SmCo) permanent magnets. vulcanchem.comattelements.com These magnets are renowned for their high coercivity, strong magnetic properties, and excellent thermal stability, allowing them to function at temperatures above 250°C. vulcanchem.commagworks.us this compound serves as the samarium source in the chemical synthesis of SmCo nanoparticles.
In a typical synthesis, this compound is dissolved with cobalt(II) acetate in a high-boiling point solvent mixture, such as 1-octadecene (B91540) and oleic acid. rsc.org The mixture is heated to remove water and then further heated to a high temperature (e.g., 320°C) to induce the co-reduction and alloying process, resulting in the formation of SmCo-oxide nanoparticles. rsc.org The molar ratio of this compound to cobalt acetate in the initial mixture can be adjusted to control the stoichiometry of the final SmCo nanoparticles (e.g., SmCo₅ or Sm₂Co₁₇). rsc.org
Electronic Materials: Samarium compounds, derived from precursors like this compound, are integral to various electronic devices. samaterials.comedge-techind.com Samarium oxide (Sm₂O₃), produced from the decomposition of this compound, possesses useful dielectric properties and a high band gap (~4.3 eV), making it suitable for applications in capacitors and as an insulating material in electronic components. attelements.comnih.gov It is also used as a dopant in materials for optical lasers and in infrared-absorbing glass. samaterials.com The use of this compound allows for the creation of thin films of samarium oxide via techniques like electrodeposition followed by annealing, which is a process relevant to the fabrication of electronic and sensor devices. researchgate.netaip.org
The table below highlights the role of this compound as a precursor in these applications.
| Application Area | Material Synthesized | Key Precursors | Function/Property | Reference |
| Magnetic Materials | Samarium-Cobalt (SmCo) Nanoparticles | Samarium(III) acetate, Cobalt(II) acetate | High coercivity, thermal stability for permanent magnets | vulcanchem.comrsc.org |
| Electronic Materials | Samarium Oxide (Sm₂O₃) | Samarium(III) acetate | Dielectric material, infrared absorption, laser material dopant | samaterials.comattelements.com |
Role in Advanced Catalytic Support Materials (e.g., periodic mesoporous organosilicas)
This compound plays a vital role as a precursor for incorporating catalytically active samarium sites into advanced support materials, notably periodic mesoporous organosilicas (PMOs). researchgate.netscielo.org.mx PMOs are a class of hybrid materials that feature organic functional groups integrated within their ordered, porous silica (B1680970) framework, offering high surface areas and tunable properties. researchgate.net
The incorporation of samarium into PMOs creates multifunctional nanocatalysts. researchgate.netscielo.org.mx In a representative synthesis, a PMO support is first functionalized, for example, with an ionic liquid. Subsequently, this compound is introduced, which anchors samarium ions onto the support material. scielo.org.mxscielo.org.mx This process results in a heterogeneous catalyst where the samarium sites are highly dispersed and accessible. scielo.org.mx
A key research finding demonstrates the effectiveness of a samarium-containing PMO catalyst (Sm-PMO-ILCl) for the chemical fixation of carbon dioxide. scielo.org.mxjmcs.org.mx This catalyst was synthesized by incorporating this compound into a benzotriazolium-based ionic liquid-modified PMO. scielo.org.mx The resulting material showed superior catalytic performance in the cycloaddition of CO₂ to epoxides to form cyclic carbonates, a valuable industrial reaction. researchgate.netscielo.org.mx The high activity is attributed to an intramolecular synergistic effect between the Lewis acidic samarium sites and the basic sites of the ionic liquid within the PMO structure. scielo.org.mx
An important advantage of these supported catalysts is their stability and reusability. The Sm-PMO-ILCl catalyst, for instance, could be easily recovered by simple filtration and reused for multiple cycles without a significant loss in its catalytic activity. scielo.org.mx This highlights the potential of using this compound to design environmentally benign and efficient catalytic systems.
| Catalyst System | Precursors | Application | Key Finding | Reference |
| Sm-PMO-ILCl | This compound, Benzotriazolium ionic liquid, Organosilanes | Cycloaddition of CO₂ and epoxides | High yield and selectivity due to synergistic effects between Sm sites and ionic liquid; catalyst is reusable. | scielo.org.mxscielo.org.mx |
Computational and Theoretical Chemistry of Samarium Acetate Systems
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental tools for exploring the intricate electronic landscapes of lanthanide complexes. The presence of a partially filled 4f shell in samarium (III) necessitates sophisticated theoretical approaches to accurately describe its behavior.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the geometry and electronic properties of lanthanide complexes. crystalls.info DFT calculations are frequently employed to optimize the molecular structures of samarium compounds, providing a foundational understanding of their three-dimensional arrangement. For instance, DFT has been used to predict the equilibrium geometry of Sm(III) complexes with various ligands, which can then be compared with experimental data from X-ray crystallography. researchgate.net
Beyond geometry optimization, DFT calculations provide valuable information on electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), Mulliken atomic charges, and dipole moments. crystalls.info These calculations have been applied to various samarium complexes to understand their stability and reactivity. crystalls.infomdpi.com For example, studies on Sm(III) complexes with amino acids have used DFT to investigate how the metal coordinates with the carboxylate and amino groups. crystalls.info The theory also aids in interpreting spectroscopic data, such as infrared spectra, by calculating vibrational frequencies. redalyc.org
| Parameter | Typical Application in Samarium Complex Studies | Relevant DFT Functional/Basis Set Example |
|---|---|---|
| Geometry Optimization | Predicts stable 3D structures, bond lengths, and angles. | B3LYP/6-311++G(d,p) for ligands, SDDALL for metal. crystalls.info |
| Electronic Properties | Calculates HOMO-LUMO gap, charge distribution (e.g., Mulliken charges). crystalls.info | B3LYP/6-31G(d,p). acs.org |
| Vibrational Frequencies | Helps assign bands in experimental IR and Raman spectra. | B3LYP/SVP. |
| Reaction Energies | Determines the thermodynamics of complex formation or reaction pathways. | PBE0-D3(BJ)/def2-TZVP. fu-berlin.de |
The simulation of the luminescence properties of samarium(III) complexes presents a significant challenge for computational chemistry. redalyc.orgrsc.orgacs.org This difficulty arises from the multi-configurational character of the electronic structure, the importance of spin-orbit coupling (SOC), and the high energy of its emissive level, which is preceded by numerous states of varying multiplicity. redalyc.orgrsc.orgacs.org
To address these complexities, multi-configurational self-consistent field (MCSCF) methods are essential. The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful approach where a specific set of active electrons and orbitals are treated with full configuration interaction. For Sm(III) (a 4f⁵ system), the active space typically includes the five 4f electrons distributed among the seven 4f orbitals (a CAS(5,7)SCF calculation). rsc.org
Following the CASSCF calculation, the State-Interaction approach with spin-orbit coupling (RASSI-SO) is used to mix the calculated spin-free states. This step is crucial as it accounts for the significant spin-orbit coupling in lanthanides, which governs the f-f transitions observed in luminescence spectra. The Restricted Active Space SCF (RASSCF) method, a more flexible variant of CASSCF, can also be employed to manage the computational cost by partitioning the active space into subspaces. redalyc.orgrsc.org This methodology has been successfully applied to simulate the optical properties of various lanthanide complexes, including those of samarium. redalyc.orgrsc.org
Circularly Polarized Luminescence (CPL) is an emission phenomenon observed from chiral molecules, where there is a differential emission of left- and right-handed circularly polarized light. rsc.orgacs.org Lanthanide complexes are excellent candidates for CPL applications due to their sharp emission bands and potentially large dissymmetry factors (g_lum). rsc.orgacs.org
Theoretical simulation of CPL spectra provides deep insight into the relationship between the chiral structure of a complex and its photophysical properties. The computational protocol for simulating CPL builds upon the methods used for general luminescence. It begins with a DFT optimization of the chiral complex's ground state geometry. redalyc.orgrsc.org Subsequently, the CASSCF/RASSI-SO methodology is used to calculate the energies and properties of the excited states. redalyc.orgrsc.orgacs.org
The key to simulating CPL is the calculation of rotatory strengths for the electronic transitions, which determines the sign and intensity of the CPL bands. rsc.org This approach has been used to simulate the CPL of chiral Sm(III) complexes, showing good agreement with experimental data and helping to interpret the spectra. researchgate.netredalyc.orgrsc.org Such simulations can elucidate how the rigidity or flexibility of the ligand framework around the samarium ion influences the CPL signal. rsc.orgacs.org
Multi-configurational Approaches (e.g., CASSCF/RASSI-SO) for Luminescence Properties
Molecular Dynamics Simulations of Solvation and Coordination Environments
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed information about solvation structures and dynamics. ucl.ac.ukacs.org For a system like samarium acetate (B1210297) in an aqueous solution, MD simulations can model the interactions between the Sm³⁺ and acetate (CH₃COO⁻) ions with the surrounding water molecules. ucl.ac.uk
In a typical MD simulation, the system is represented by a "box" containing the ions and a large number of solvent molecules. The interactions between all atoms are described by a force field, which is a set of parameters and potential energy functions that define the intra- and intermolecular forces. The simulation algorithm then solves Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. science.gov
From this trajectory, several important properties can be analyzed:
Radial Distribution Functions (RDFs): The RDF, g(r), describes the probability of finding a particle at a distance r from a reference particle. For samarium acetate in water, the Sm-O(water) and O(acetate)-H(water) RDFs reveal the structure of the hydration shells around the ions, including the average distances and coordination numbers. ucl.ac.ukacs.org
Coordination Number: By integrating the RDF up to its first minimum, the average number of water molecules in the first solvation shell of the Sm³⁺ ion can be determined.
Solvation Dynamics: MD simulations can track the residence time of water molecules in the ion's first coordination shell, providing insight into the lability of the solvated complex. unimi.it
While specific MD studies focusing exclusively on this compound are not abundant in the literature, the methodology has been extensively applied to other aqueous salt solutions, including those containing acetate ions, demonstrating its utility in understanding these complex solution-phase environments. ucl.ac.ukacs.org
Theoretical Studies on Reaction Pathways and Transition States (e.g., Samarium enolate formation)
Theoretical chemistry plays a crucial role in elucidating the mechanisms of complex organic reactions mediated by samarium compounds, most notably samarium(II) iodide (SmI₂). rsc.org Many of these reactions are proposed to proceed via the formation of samarium enolate intermediates. rsc.orgchemistryviews.orgresearchgate.net
Computational methods, particularly DFT, are used to map the potential energy surface of a reaction. This involves:
Optimizing Geometries: Calculating the structures of reactants, intermediates, transition states, and products.
Calculating Energies: Determining the relative energies of these species to establish the reaction's thermodynamic and kinetic feasibility.
Identifying Transition States (TS): Locating the highest energy point along the reaction coordinate. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path. acs.org
Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the identified transition state correctly connects the desired reactant and product states. acs.org
In the context of SmI₂-mediated reactions, theoretical studies have investigated the formation of samarium enolates from precursors like α-halo ketones. rsc.org The calculations can help rationalize the stereochemical outcome of subsequent reactions, such as aldol (B89426) additions. chemistryviews.orgresearchgate.net For example, by comparing the energies of different possible transition state structures (e.g., chelated vs. non-chelated models), researchers can predict which diastereomer of the product will be favored. chemistryviews.orgresearchgate.net These studies provide a detailed, step-by-step picture of the bond-forming and bond-breaking processes that are central to the synthetic utility of samarium reagents. researchgate.net
Modeling of Metal-Ligand Interactions and Bonding Characteristics
Understanding the nature of the bond between the samarium ion and its ligands is fundamental to explaining the structure, stability, and reactivity of its complexes. Computational models provide quantitative and qualitative descriptions of these metal-ligand interactions. redalyc.orgresearchgate.net
The bonding in lanthanide complexes, including this compound, is predominantly ionic in character, arising from the electrostatic attraction between the hard Sm³⁺ cation and the negatively charged oxygen atoms of the acetate ligands. However, a degree of covalent contribution is also present. Theoretical methods can dissect these contributions.
Energy Decomposition Analysis (EDA): This method partitions the total interaction energy into physically meaningful components, such as electrostatic interaction, Pauli repulsion (steric effects), and orbital interaction (covalent contribution). EDA can quantify the degree of ionicity and covalency in the Sm-O bond.
Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) Analysis: These analyses provide information about the charge distribution and orbital interactions. They can reveal the extent of charge transfer from the ligand to the metal and identify the specific orbitals involved in the bonding.
Bond Valence Sum (BVS) Method: This is a simpler, empirical method that uses experimentally determined bond lengths to calculate the oxidation state of the metal center. Discrepancies between the calculated BVS and the expected formal oxidation state can indicate unusual bonding situations or strain within the crystal structure. For samarium-oxygen systems, specific BVS parameters (R₀ values) have been derived to accurately determine the oxidation state (+2 or +3) from structural data.
Semi-empirical methods, such as those incorporating the Sparkle model, have also been developed specifically for lanthanide complexes. redalyc.orgacs.org These methods offer a much faster, albeit less rigorous, alternative to DFT for modeling the geometries of large samarium complexes, making them useful for high-throughput screening or initial structural predictions. redalyc.orgacs.org
| Computational Method | Information Provided on Metal-Ligand Bonding |
|---|---|
| Energy Decomposition Analysis (EDA) | Quantifies electrostatic vs. covalent contributions to the bond. |
| Natural Bond Orbital (NBO) Analysis | Describes charge transfer and specific orbital interactions. |
| Bond Valence Sum (BVS) | Empirically calculates the metal's oxidation state from bond lengths. |
| Sparkle/AM1 (Semi-empirical) | Rapidly calculates geometries and heats of formation for large complexes. redalyc.orgacs.org |
Future Directions and Emerging Research Avenues
Novel Synthesis Strategies for Tailored Samarium Acetate (B1210297) Architectures
The function of a material is intrinsically linked to its form. Consequently, significant research efforts are directed towards developing synthesis methods that allow for precise control over the architecture of samarium-based materials using samarium acetate as a precursor. These strategies aim to create structures with tailored properties for specific applications.
One emerging area is the synthesis of metal-organic frameworks (MOFs). A novel samarium-MOF with the molecular formula Sm₈(HDBA)₆·H₂O was prepared under solvothermal conditions. acs.org This process involves heating a mixture of a samarium salt, an organic ligand (H₅DBA), and other reagents in a sealed vessel to promote the growth of crystalline structures. acs.org The resulting Sm-MOF exhibits a stable, porous, three-dimensional framework, demonstrating the potential for creating complex, functional materials for sensing and other applications. acs.org
Another innovative approach is the use of samarium(III) acetate hydrate (B1144303) in solvo-combustion methods to produce nanostructured materials. iitm.ac.in In one study, samarium(III) acetate hydrate was mixed with acetylacetone, ethanol, and nitric acid and refluxed. iitm.ac.in Subsequent evaporation and calcination at high temperatures resulted in a porous, foam-like samarium oxide morphology. iitm.ac.in This highlights how this compound can be used as a starting material to generate nanostructures with high surface areas, which are desirable for catalytic and sensing applications. These methods represent a shift from simple compound synthesis to the deliberate engineering of material architectures at the nanoscale.
Development of Advanced Catalytic Systems
This compound is proving to be a valuable component in the design of next-generation catalysts for a wide range of organic transformations and industrial processes. samaterials.comthermofisher.com Its utility stems from the Lewis acidic nature of the Sm(III) ion and its ability to initiate polymerization and mediate complex reactions. mdpi.comtandfonline.com
A significant area of research is in polymerization reactions. Samarium(III) acetate has been effectively used as an initiator for the ring-opening polymerization of L-lactide to produce poly(L-lactide), a biodegradable polyester. eurekaselect.com This solvent-free melt polymerization process is initiated by the coordination of the L-lactide monomer to the samarium center, followed by the insertion of the monomer into the samarium-acetate bond, demonstrating a coordination-insertion mechanism. eurekaselect.com
Furthermore, this compound is a key ingredient in creating highly efficient heterogeneous catalysts. For instance, a novel nanocatalyst (Sm-PMO-ILCl) was developed by incorporating this compound onto a periodic mesoporous organosilica modified with an ionic liquid. scielo.org.mx This multifunctional catalyst showed superior performance in the cycloaddition of CO₂ to epoxides to form cyclic carbonates, achieving high yields and selectivities without the need for solvents or co-catalysts. scielo.org.mx The catalyst's stability and reusability over multiple cycles underscore its potential for industrial applications. scielo.org.mx
In the field of electrocatalysis, this compound is used to synthesize advanced materials for energy conversion. A Sm-doped ruthenium oxide (AC-Sm-RuO₂) catalyst was designed for the acidic oxygen evolution reaction (OER), a critical process for hydrogen production through water splitting. acs.org The introduction of samarium alters the electronic properties of the ruthenium active sites, leading to enhanced catalytic activity and significantly improved stability compared to conventional RuO₂ catalysts. acs.org
Table 1: Emerging Catalytic Systems Utilizing this compound
| Catalytic System | Precursor | Application | Key Finding | Citation |
|---|---|---|---|---|
| Sm(OAc)₃ | Samarium(III) acetate | Ring-opening polymerization of L-lactide | Effective initiator for producing poly(L-lactide) via a coordination-insertion mechanism. | eurekaselect.com |
| Sm-PMO-ILCl | This compound | Cycloaddition of CO₂ and epoxides | Highly efficient and reusable catalyst for producing cyclic carbonates without solvents. | scielo.org.mx |
| AC-Sm-RuO₂ | This compound hydrate | Acidic Oxygen Evolution Reaction (OER) | Sm-doping enhances activity and stability of RuO₂ for water splitting. | acs.org |
| Sm/Mo-catalyzed eN₂R | Samarium diiodide (derived from Sm(III) salts) | Electrocatalytic nitrogen reduction to ammonia (B1221849) | Achieves high Faradaic efficiency at low overpotential for sustainable ammonia synthesis. | nih.gov |
Exploration of New Material Science Applications
The unique optical and magnetic properties of samarium are being exploited in new material science applications, with this compound serving as a crucial starting material for the synthesis of these advanced materials. samaterials.com
One promising application is in the field of theranostics, which combines therapy and diagnostics. Researchers have synthesized samarium-doped titanium dioxide nanoparticles (Ti(Sm)O₂ NPs) for use as radiosensitizers in radiation therapy. sigmaaldrich.com The presence of samarium enhances the efficiency of the nanoparticles in cancer treatment. sigmaaldrich.com Similarly, samarium is used in the development of core-shell-shell nanostructures for enhancing energy migration upconversion, a process with applications in areas like latent fingerprinting. sigmaaldrich.com
In another novel approach, scientists have demonstrated the biological synthesis of core-shell nanoparticles. When the magnetotactic bacterium Magnetospirillum magneticum was cultured in the presence of samarium, it produced magnetosomes where the magnetite core was covered by a thin layer of samarium oxide. plos.org This discovery opens up possibilities for using microorganisms to synthesize novel magnetic materials and for the magnetic recovery of rare earth metals. plos.org
Furthermore, materials derived from this compound are being developed for advanced sensing applications. A novel Sm-metal–organic framework (MOF) has shown high sensitivity and selectivity as a fluorescent sensor for detecting specific metal ions (Ag⁺), anions (MnO₄⁻), and pharmaceutical compounds like cimetidine (B194882) in aqueous solutions. acs.org This demonstrates the potential for creating highly specialized chemical sensors based on samarium-containing frameworks. acs.org
Table 2: Emerging Material Science Applications of this compound Derivatives
| Application Area | Material | Key Feature/Function | Citation |
|---|---|---|---|
| Theranostics | Samarium-doped TiO₂ Nanoparticles | Acts as a radiosensitizer in radiation therapy. | sigmaaldrich.com |
| Forensics/Optics | Upconversion Nanomaterials | Used for latent fingerprinting through enhanced energy migration. | sigmaaldrich.com |
| Biomineralization | Magnetite/Samarium Oxide Core-Shell Nanoparticles | Biosynthesis of novel magnetic materials by bacteria. | plos.org |
| Chemical Sensing | Samarium-Metal-Organic Framework (Sm-MOF) | Fluorescent detection of ions and molecules in water. | acs.org |
Integration of Multiscale Computational Approaches
To accelerate the design and optimization of new materials, researchers are increasingly turning to multiscale computational modeling. This approach combines different computational techniques to simulate material behavior across various length and time scales, from the atomic to the macroscopic level. researchgate.netnih.gov
In the context of pharmaceutical formulations, coarse-grained (CG) force fields and continuum transport models have been developed to study the nanostructure of polymer-drug solid dispersions. nih.gov Such models can predict how a polymer interacts with a drug molecule to enhance solubility and prevent crystallization. nih.gov A similar computational approach could be applied to understand how samarium-containing polymers or excipients might interact with active pharmaceutical ingredients. The integration of these computational tools offers a powerful avenue for the rational design of this compound-based materials, reducing the need for extensive trial-and-error experimentation and providing fundamental insights into their structure-property relationships. usp.bracs.org
Role of this compound in Sustainable Chemical Processes
The push towards a green and sustainable chemical industry has highlighted the importance of catalysts and processes that are efficient, utilize renewable feedstocks, and are based on abundant, non-toxic elements. tandfonline.com Samarium, being relatively abundant compared to precious metals like platinum or iridium, and its compounds like this compound, are at the forefront of this shift. rsc.org
A prime example is the catalytic conversion of carbon dioxide (CO₂), a major greenhouse gas, into valuable chemicals. As mentioned earlier, a this compound-based nanocatalyst has been successfully used to convert CO₂ and epoxides into cyclic carbonates, which are important as green solvents and precursors for polymers. scielo.org.mx This process represents a form of carbon capture and utilization (CCU), a key strategy for mitigating climate change. scielo.org.mx
This compound also plays a role in the development of sustainable energy technologies. The Sm-doped RuO₂ electrocatalyst for the oxygen evolution reaction (OER) contributes to producing green hydrogen from water with greater stability, which is a critical step towards a hydrogen-based economy. acs.org In a related vein, samarium-mediated electrocatalytic systems are being developed for the reduction of nitrogen (N₂) to ammonia (NH₃) at ambient pressure. nih.gov This offers a more sustainable alternative to the energy-intensive Haber-Bosch process, with one system achieving a high Faradaic efficiency of 82%. nih.gov
Furthermore, catalysts derived from this compound, such as samarium oxide, are being promoted as "green" and sustainable catalysts for organic transformations like the oxidation of sulfides to sulfones. tandfonline.com These catalysts are often recyclable and can be used with environmentally benign oxidants like hydrogen peroxide, minimizing waste and hazardous byproducts. tandfonline.com
Q & A
Q. What are the standard synthesis methods for samarium acetate, and how can purity be ensured during preparation?
this compound is typically synthesized by dissolving samarium hydroxide in acetic acid, followed by crystallization . Purification involves recrystallization from dilute acetic acid to achieve high purity (>99.9% REO). Researchers should monitor pH and temperature during synthesis to avoid hydrolysis byproducts. Characterization via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) is recommended to confirm purity and stoichiometry .
Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?
this compound trihydrate exhibits moderate solubility in water (15 g/100 mL at 20°C) and limited solubility in organic solvents like ethanol. This solubility profile necessitates aqueous-based reactions or polar solvent systems for homogeneous mixing. Below is a comparative solubility table:
| Compound | Solubility in Water (g/100 mL, 20°C) |
|---|---|
| This compound | 15 |
| Samarium chloride | 92.4 |
| Samarium sulfate | 2.7 |
Low solubility in non-polar solvents may require sonication or elevated temperatures for dissolution .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is classified as a severe eye irritant (H319) under CLP regulations. Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. In case of eye exposure, rinse immediately with water for 15 minutes and seek medical attention. Work should be conducted in a fume hood to minimize inhalation risks .
Advanced Research Questions
Q. How does this compound function as a corrosion inhibitor in aluminum-air batteries, and what mechanisms explain its efficacy?
At optimal concentrations (200 mg/L in 3.5% NaCl), this compound suppresses the micro-cathodic reaction on 7075 aluminum alloy surfaces, reducing self-corrosion rates by 9.6–16.3%. Electrochemical impedance spectroscopy (EIS) reveals increased charge-transfer resistance, indicating adsorption of Sm³⁺ ions onto active sites. Synergistic effects with ytterbium acetate further enhance discharge performance, attributed to mixed rare earth oxide layer formation .
Q. What advanced techniques are suitable for characterizing this compound-derived thin films, and how does thermal treatment alter their structure?
Electrodeposited this compound thin films on stainless steel substrates decompose to Sm₂O₃ at 700°C in air, as confirmed by X-ray photoelectron spectroscopy (XPS). Key spectral features include Sm 3d₅/₂ peaks at 1083 eV (metallic Sm) and 1108 eV (Sm³⁺ in oxide form). Pre- and post-annealing XPS comparisons are critical to track phase transitions .
Q. How do purity levels of this compound impact its catalytic performance in organic synthesis?
High-purity this compound (≥99.99% REO) minimizes side reactions in reductive acylation and cross-coupling processes. Trace impurities (e.g., chloride ions) can deactivate catalytic sites or promote undesired byproducts. Researchers should use ICP-MS to verify impurity profiles and correlate them with reaction yields .
Q. What methodological considerations are essential when reporting this compound-based experiments in publications?
Detailed documentation should include:
- Synthesis parameters (temperature, pH, solvent ratios) .
- Analytical methods (XRD for crystallinity, FTIR for acetate ligand confirmation) .
- Statistical validation of results (e.g., triplicate trials with standard deviations) . Avoid omitting negative results, such as hydrolysis under acidic conditions, to aid reproducibility .
Methodological Recommendations
- Contradiction Analysis : If experimental results conflict with literature (e.g., solubility discrepancies), compare synthesis conditions (e.g., hydration state of starting material) and analytical methods used .
- Experimental Design : For corrosion studies, combine weight loss tests with potentiodynamic polarization to differentiate between anodic and cathodic inhibition mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
